2-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-sulfonyl group and at the 6-position with an acetamide moiety bearing a 4-methoxyphenyl substituent. Its molecular structure combines lipophilic (tetrahydroquinoline, thiophene sulfonyl) and polar (acetamide, methoxy) elements, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-28-19-9-6-16(7-10-19)14-21(25)23-18-8-11-20-17(15-18)4-2-12-24(20)30(26,27)22-5-3-13-29-22/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPCDAPJNAMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure combines a methoxyphenyl group, a thiophene sulfonyl moiety, and a tetrahydroquinoline framework, which may contribute to its biological activity. This article explores the compound's biological properties, including its anticancer potential, antimicrobial activity, and mechanisms of action.
The molecular formula of the compound is with a molecular weight of approximately 428.5 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound possesses cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 10.5 | Inhibition of histone deacetylases (HDAC) |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 12.3 | Cell cycle arrest |
The compound's ability to inhibit HDAC activity suggests a mechanism that leads to altered gene expression and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : The compound's interaction with histone deacetylases leads to hyperacetylation of histones, resulting in the activation of tumor suppressor genes and inhibition of oncogenes.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Antimicrobial Action : The sulfonamide group may interfere with bacterial folate synthesis or disrupt membrane integrity, contributing to its antimicrobial efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study 1 : A study on prostate cancer patients treated with HDAC inhibitors showed improved outcomes when combined with compounds similar to this compound.
- Case Study 2 : Research on drug-resistant bacterial infections indicated that this compound could enhance the efficacy of existing antibiotics when used in combination therapies.
Comparison with Similar Compounds
Core Heterocycle and Sulfonyl Group Variations
Compound G502-0095 (N-[1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Methoxyphenyl)Acetamide)
- Structural Differences : Replaces the thiophene sulfonyl group with a furan-2-carbonyl moiety.
- Impact on Properties: Molecular Weight: 390.44 vs. higher for the target compound (thiophene sulfonyl adds ~32 g/mol compared to furan carbonyl). Stability: Thiophene sulfonyl may confer greater metabolic stability than furan derivatives due to reduced susceptibility to oxidative degradation .
Compound 2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxoquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide
- Structural Differences: Features a quinolin-4-one core and benzenesulfonyl group instead of tetrahydroquinoline and thiophene sulfonyl.
- Reactivity: The 4-oxo group in quinolinone may participate in hydrogen bonding, unlike the saturated tetrahydroquinoline core .
Acetamide Substituent Variations
Compound 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
- Structural Differences : Incorporates a triazolyl-sulfanyl group and benzothiazole substituent.
- Impact on Properties: Molecular Weight: Likely higher (~600–650 g/mol) due to the benzothiazole and triazole moieties. Bioactivity: The benzothiazole group is associated with anticancer and antimicrobial activities, suggesting divergent therapeutic applications compared to the target compound’s tetrahydroquinoline scaffold .
Compounds 9(XI) and 9(I) (Thiazolidin-4-one Derivatives)
- Structural Differences: Replace tetrahydroquinoline with a thiazolidinone ring and include chlorophenyl/cyanophenyl groups.
- Impact on Properties: Solubility: Thiazolidinone’s polar lactam ring may improve aqueous solubility. Activity: Reported IC₅₀ values of 4.93–5.12 µg/mL suggest potent bioactivity, possibly linked to the thiazolidinone’s metal-chelating ability .
Tetrahydroisoquinoline Derivatives with Modified Substituents
Compounds 20–24 (N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Methoxy-7-Substituted-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide)
- Structural Differences : Feature 3,4-dimethoxyphenyl and benzyl groups instead of thiophene sulfonyl and 4-methoxyphenyl.
- Impact on Properties: Receptor Selectivity: Modifications at the 6- and 7-positions (e.g., methoxy, benzyloxy) influence selectivity for orexin or monoacylglycerol acyltransferase receptors. Synthetic Yield: Varies widely (24–90%), highlighting the challenge of introducing bulky substituents like thiophene sulfonyl .
Key Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
